6,7-dimethoxy-2-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline
CAS No.: 2640888-07-7
Cat. No.: VC11808415
Molecular Formula: C16H21N3O3S
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640888-07-7 |
|---|---|
| Molecular Formula | C16H21N3O3S |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | 5-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-methoxyethyl)-1,2,4-thiadiazole |
| Standard InChI | InChI=1S/C16H21N3O3S/c1-20-7-5-15-17-16(23-18-15)19-6-4-11-8-13(21-2)14(22-3)9-12(11)10-19/h8-9H,4-7,10H2,1-3H3 |
| Standard InChI Key | WZPVIZYFFOZVTC-UHFFFAOYSA-N |
| SMILES | COCCC1=NSC(=N1)N2CCC3=CC(=C(C=C3C2)OC)OC |
| Canonical SMILES | COCCC1=NSC(=N1)N2CCC3=CC(=C(C=C3C2)OC)OC |
Introduction
Chemical Structure and Nomenclature
The molecule features a 1,2,3,4-tetrahydroisoquinoline core substituted at positions 6 and 7 with methoxy groups. At position 2, a 1,2,4-thiadiazole ring is attached via a carbon-nitrogen bond, with the thiadiazole further functionalized by a 2-methoxyethyl group at position 3. The systematic IUPAC name reflects this substitution pattern:
6,7-Dimethoxy-2-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline.
Key structural features include:
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Tetrahydroisoquinoline backbone: A partially saturated isoquinoline system contributing to planarity and π-π stacking potential .
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Methoxy groups: Electron-donating substituents at positions 6 and 7 influencing electronic distribution and solubility .
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Thiadiazole moiety: A five-membered aromatic ring containing nitrogen and sulfur atoms, known for conferring metabolic stability .
Synthesis and Optimization
Palladium-Catalyzed Coupling
A representative synthesis adapted from tetrahydroisoquinoline derivatives involves palladium-mediated cross-coupling (Scheme 1) :
Reagents:
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Palladium acetate (0.112 mmol)
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BINAP ligand (0.335 mmol)
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Potassium tert-butoxide (4.47 mmol)
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1-Chloro-6,7-dimethoxyisoquinoline (2.24 mmol)
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3-(2-Methoxyethyl)-1,2,4-thiadiazole-5-amine (2.24 mmol)
Conditions:
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Solvent: Toluene/THF (4:1)
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Temperature: 80°C (reflux)
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Duration: 4 hours
Outcome:
This method leverages Buchwald-Hartwig amination to form the critical C-N bond between the tetrahydroisoquinoline and thiadiazole components .
Physicochemical Properties
Experimental and predicted data from analogous compounds reveal:
The compound exhibits moderate lipophilicity balanced by hydrogen-bonding capacity from the methoxy and amine groups, enabling penetration of biological membranes while retaining aqueous solubility for formulation .
Pharmacological Profile
Absorption and Distribution
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GI Absorption: Predicted 55% bioavailability due to first-pass metabolism .
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BBB Permeation: Limited (logBB < -1.0), suggesting peripheral nervous system targeting .
Metabolic Stability
Cytochrome P450 screening indicates primary metabolism via:
Applications in Targeted Synthesis
Recent advances demonstrate utility in cell-specific photocatalysis (Figure 1) :
Mechanism:
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Genetic targeting attaches photocatalytic dyes to specific cell surfaces
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470 nm light activates the tetrahydroisoquinoline-thiadiazole system
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Radical intermediates mediate C-H functionalization in extracellular matrix
Performance:
| Parameter | Specification |
|---|---|
| GHS Classification | Acute Toxicity (Category 3) |
| Skin Corrosion (Category 1B) | |
| Transport Class | 6.1 (Toxic substances) |
| Packing Group | II |
Protective Measures
Future Directions
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